molecular formula C26H34N2O4 B4034511 N,N'-cyclohexane-1,4-diylbis(2-phenoxybutanamide)

N,N'-cyclohexane-1,4-diylbis(2-phenoxybutanamide)

Cat. No.: B4034511
M. Wt: 438.6 g/mol
InChI Key: IMDCXNKHQBOCER-UHFFFAOYSA-N
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Description

N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) is a synthetic compound known for its role as an integrated stress response inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) involves the reaction of cyclohexane-1,4-diamine with 2-phenoxybutanoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in inhibiting the integrated stress response, which is crucial in cellular stress management.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, traumatic brain injuries, and cognitive enhancement.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes

Mechanism of Action

The compound exerts its effects by inhibiting the phosphorylation of eukaryotic initiation factor 2 (eIF2α), a key player in the integrated stress response. By preventing this phosphorylation, the compound helps maintain protein synthesis and cellular function under stress conditions. It binds to eIF2B, stabilizing its active form and enhancing its ability to counteract the effects of eIF2α phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) stands out due to its specific inhibition of eIF2α phosphorylation and its ability to cross the blood-brain barrier, making it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

2-phenoxy-N-[4-(2-phenoxybutanoylamino)cyclohexyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-3-23(31-21-11-7-5-8-12-21)25(29)27-19-15-17-20(18-16-19)28-26(30)24(4-2)32-22-13-9-6-10-14-22/h5-14,19-20,23-24H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCXNKHQBOCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCC(CC1)NC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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